molecular formula C7H11Cl3 B14167235 1,1,7-Trichloro-1-heptene CAS No. 3993-94-0

1,1,7-Trichloro-1-heptene

Cat. No.: B14167235
CAS No.: 3993-94-0
M. Wt: 201.5 g/mol
InChI Key: PSSICVWETCAXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,7-Trichloro-1-heptene is an organic compound with the molecular formula C7H11Cl3 and a molecular weight of 201.521 g/mol It is a chlorinated derivative of heptene, characterized by the presence of three chlorine atoms at the 1st and 7th positions of the heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,7-Trichloro-1-heptene can be synthesized through several methods. One common approach involves the chlorination of 1-heptene under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction is carried out in an inert solvent, often at low temperatures to control the reactivity and selectivity of the chlorination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the chlorination reaction. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,1,7-Trichloro-1-heptene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,7-Trichloro-1-heptene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,7-Trichloro-1-heptene involves its interaction with various molecular targets. The chlorine atoms and the double bond in the heptene chain make it a reactive molecule capable of forming covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds. The exact pathways and molecular targets depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a double bond, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic applications and research studies .

Properties

CAS No.

3993-94-0

Molecular Formula

C7H11Cl3

Molecular Weight

201.5 g/mol

IUPAC Name

1,1,7-trichlorohept-1-ene

InChI

InChI=1S/C7H11Cl3/c8-6-4-2-1-3-5-7(9)10/h5H,1-4,6H2

InChI Key

PSSICVWETCAXGQ-UHFFFAOYSA-N

Canonical SMILES

C(CCC=C(Cl)Cl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.